An In-Depth Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine: A Trifunctional Probe for Photoaffinity Labeling
An In-Depth Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine: A Trifunctional Probe for Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG3-CONH-Ph-CF3-diazirine is a cutting-edge, trifunctional chemical probe engineered for the covalent capture and subsequent identification of interacting biomolecules. This reagent is an indispensable tool in chemical biology and drug discovery for elucidating protein-protein, protein-small molecule, and protein-nucleic acid interactions directly within complex biological systems. Its unique architecture, comprising a biotin (B1667282) handle for affinity purification, a trifluoromethyl-phenyl-diazirine group for photo-inducible crosslinking, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a powerful solution for identifying the molecular targets of therapeutic agents and mapping complex biological networks. This guide provides a comprehensive overview of its properties, mechanism of action, experimental protocols, and applications.
Introduction to Biotin-PEG3-CONH-Ph-CF3-diazirine
Biotin-PEG3-CONH-Ph-CF3-diazirine is a heterobifunctional crosslinking agent employed in photoaffinity labeling (PAL), a powerful technique to convert non-covalent interactions into stable covalent bonds upon photo-irradiation.[1][2] The molecule's design is modular, with each component serving a distinct and critical function in the experimental workflow.
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Biotin Moiety: This high-affinity ligand for streptavidin and avidin (B1170675) serves as a robust purification handle.[3][4] Following covalent crosslinking of the probe to its interacting partners, the biotin tag enables the selective enrichment of the resulting complexes from intricate biological mixtures like cell lysates.
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PEG3 Linker: The triethylene glycol spacer is hydrophilic, which enhances the aqueous solubility of the probe. It also provides a flexible arm of a defined length, minimizing steric hindrance and allowing the photoreactive group to access binding pockets on target proteins.
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Trifluoromethyl-phenyl-diazirine (TPD) Group: This is the photo-activatable warhead of the probe.[2] The diazirine is a small, minimally perturbing functional group that is stable in the dark but, upon irradiation with long-wave UV light (typically around 350-365 nm), generates a highly reactive carbene intermediate.[1][5] This carbene can then rapidly and non-selectively insert into neighboring C-H, O-H, or N-H bonds, forming a stable covalent linkage with the target biomolecule.[6] The trifluoromethyl group enhances the stability of the diazirine and influences the reactivity of the resulting carbene.[5]
Physicochemical and Photochemical Properties
While specific quantitative data for Biotin-PEG3-CONH-Ph-CF3-diazirine is not extensively published, the properties of the core trifluoromethyl-phenyl-diazirine (TPD) moiety are well-documented.
| Property | Value / Description |
| Molecular Formula | C₂₈H₃₉F₃N₆O₆S |
| Molecular Weight | 644.71 g/mol |
| CAS Number | 2845211-64-3 |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage Conditions | Store at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[7] |
| Photoactivation λmax | Approximately 350-380 nm.[1][6] |
| Reactive Intermediate | Carbene |
| Carbene Formation Yield | Upon photolysis near 350 nm, TPD yields approximately 65% carbene and 35% of the less reactive diazoisomer.[5] |
| Advantages of TPD | Small size, chemical stability in the dark, rapid photolysis, and high reactivity of the generated carbene make it a superior choice over other photolabels like benzophenones.[1][5] |
Mechanism of Action and Experimental Workflow
The utility of Biotin-PEG3-CONH-Ph-CF3-diazirine lies in a multi-step process designed to identify the binding partners of a ligand of interest or to probe for proteins within a specific cellular compartment.
The process begins with the incubation of the probe within the biological system, allowing it to interact with its target(s). Subsequent exposure to UV light triggers the rapid conversion of the diazirine to a carbene, which covalently crosslinks the probe to any molecule in its immediate vicinity. Following this capture event, the biotin tag is used to enrich the probe-target complexes on streptavidin-coated beads. Finally, the captured proteins are identified using mass spectrometry.
Experimental Protocols
General Protocol for Photoaffinity Labeling and Target Identification
This protocol provides a general framework. Optimal concentrations, incubation times, and irradiation conditions should be empirically determined for each specific biological system and target.
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Probe Preparation: Dissolve Biotin-PEG3-CONH-Ph-CF3-diazirine in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
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Incubation:
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For cell lysates: Add the probe to the cell lysate to the desired final concentration (typically in the low micromolar range). Incubate for a specified time (e.g., 15-60 minutes) at 4°C to allow for binding to target proteins.
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For live cells: Treat cells in culture with the probe at a suitable concentration. Incubate under normal culture conditions for a predetermined period.
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Photo-Crosslinking:
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Transfer the sample to a suitable container (e.g., a petri dish or a microcentrifuge tube on ice).
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Irradiate the sample with a long-wave UV lamp (~350-365 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be optimized to maximize crosslinking while minimizing photodamage to the biological sample.
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Enrichment of Crosslinked Proteins:
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If working with live cells, lyse the cells in a suitable buffer containing protease inhibitors.
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Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated probe-protein complexes.
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Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
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Protein Elution and Analysis:
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Elute the bound proteins from the beads using a buffer containing excess free biotin or by boiling in SDS-PAGE loading buffer.
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Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by silver/Coomassie staining.
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For unbiased identification, perform on-bead tryptic digestion of the captured proteins followed by LC-MS/MS analysis to identify the crosslinked proteins.
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Synthesis of Trifunctional Probes
While the exact synthesis of the commercially available Biotin-PEG3-CONH-Ph-CF3-diazirine is proprietary, similar trifunctional probes can be synthesized based on published methods. The general strategy involves the sequential coupling of the three key components to a central scaffold, often derived from an amino acid like lysine.
Applications in Research and Drug Discovery
The versatility of Biotin-PEG3-CONH-Ph-CF3-diazirine makes it a valuable tool across various research domains:
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Target Identification and Validation: A primary application is the identification of the molecular targets of novel bioactive small molecules discovered through phenotypic screens. By attaching this probe to a hit compound, researchers can pull down its binding partners and thus elucidate its mechanism of action.
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Mapping Protein-Protein Interactions: This probe can be used to "fish" for interacting partners of a known protein of interest, helping to map complex signaling and regulatory networks.
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Binding Site Characterization: Photoaffinity labeling can provide information about the binding site of a ligand on its target protein. Following crosslinking and proteolytic digestion, mass spectrometry can be used to identify the specific peptide—and sometimes the exact amino acid residue—that was covalently modified by the probe.
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Studying GPCRs and Membrane Proteins: The covalent capture of transient interactions is particularly useful for studying challenging targets like G protein-coupled receptors (GPCRs) and other membrane proteins, whose interactions are often of low affinity and difficult to study by other means.[3][8]
Comparison with Other Photoaffinity Labels
The trifluoromethyl-phenyl-diazirine group offers several advantages over other commonly used photoreactive moieties.
| Photoreactive Group | Activation λ (nm) | Reactive Intermediate | Advantages | Disadvantages |
| Trifluoromethyl-phenyl-diazirine | 350-380 | Carbene | Small size, high reactivity, rapid photolysis, chemically stable in the dark. | Carbene can be quenched by water, potentially lowering yields. [1] |
| Benzophenone | 350-360 | Triplet Biradical | More stable intermediate, less susceptible to quenching by water. | Larger, bulkier group that can interfere with binding; slower reaction kinetics.[1] |
| Aryl Azide | <300 | Nitrene | Can be effective for certain applications. | Requires shorter, more damaging UV wavelengths; potential for rearrangements.[6] |
Conclusion
Biotin-PEG3-CONH-Ph-CF3-diazirine is a potent and versatile chemical probe that has become a cornerstone of modern chemical biology and proteomics. Its trifunctional design enables the light-induced covalent capture, enrichment, and identification of biomolecular interactions within their native cellular context. By providing a direct method to uncover the binding partners of small molecules and proteins, this reagent is instrumental in advancing our understanding of complex biological processes and accelerating the pace of drug discovery.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
